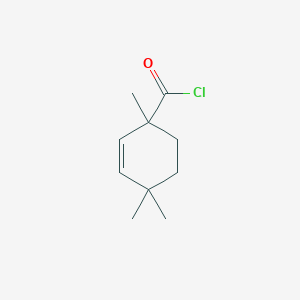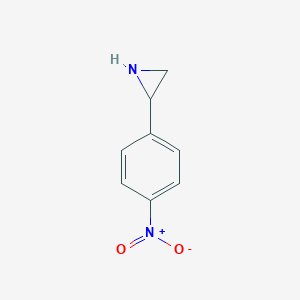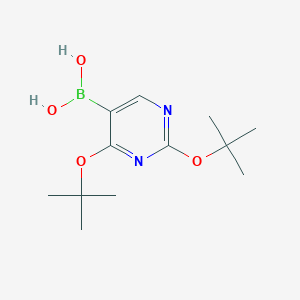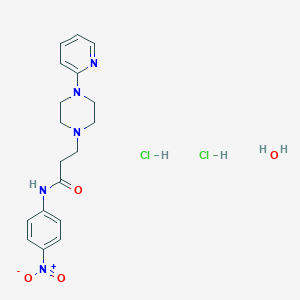
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate (NPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics, suggesting the potential for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate as a dual-action antidepressant and antipsychotic.
Biochemische Und Physiologische Effekte
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, increased neurogenesis, and decreased levels of stress hormones. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several advantages for lab experiments, including its high affinity for serotonin and dopamine transporters, its dual-action mechanism of action, and its low potential for abuse and addiction. However, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several limitations, including its limited availability and high cost, as well as the need for further research to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate, including further studies on its potential as a dual-action antidepressant and antipsychotic, as well as its potential as an anxiolytic agent. Additionally, further studies on the biochemical and physiological effects of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate are needed to fully understand its therapeutic potential. Finally, additional research is needed to develop more efficient and cost-effective synthesis methods for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate.
Conclusion
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate can be synthesized through various methods, including the reaction of 1-(2-pyridyl)piperazine with 4-nitrobenzoyl chloride in the presence of triethylamine, or the reaction of 1-(2-pyridyl)piperazine with 4-nitrophenyl isocyanate in the presence of N,N-dimethylformamide. The resulting compound can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a high affinity for the serotonin transporter and the dopamine D2 receptor, suggesting its potential as a dual-action antidepressant. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential as an anxiolytic and antipsychotic agent, with promising results in animal models.
Eigenschaften
CAS-Nummer |
104373-65-1 |
|---|---|
Produktname |
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate |
Molekularformel |
C18H25Cl2N5O4 |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH.H2O/c24-18(20-15-4-6-16(7-5-15)23(25)26)8-10-21-11-13-22(14-12-21)17-3-1-2-9-19-17;;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H;1H2 |
InChI-Schlüssel |
GUQUARQUAPVYJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl |
Andere CAS-Nummern |
104373-65-1 |
Synonyme |
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochlor ide hydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





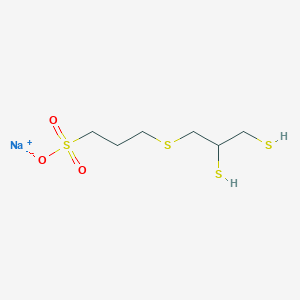
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)

![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)

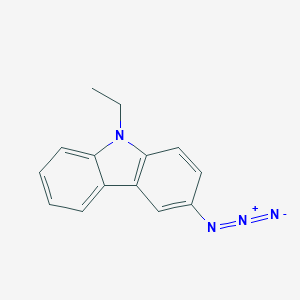
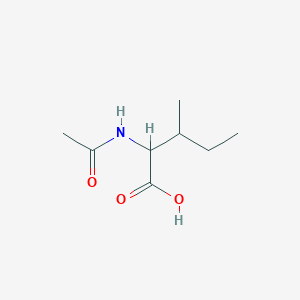
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
